molecular formula C4HBrClFN2 B6615360 5-bromo-2-chloro-4-fluoropyrimidine CAS No. 1956324-84-7

5-bromo-2-chloro-4-fluoropyrimidine

Cat. No.: B6615360
CAS No.: 1956324-84-7
M. Wt: 211.42 g/mol
InChI Key: XMPFIECJFSRORO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-2-chloro-4-fluoropyrimidine is a chemical compound with the molecular formula C4HBrClFN2 . It is a solid or liquid substance that should be stored in a dark place, under an inert atmosphere, at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C4HBrClFN2/c5-3-2(7)1-8-4(6)9-3/h1H . This indicates the presence of a bromine atom, a chlorine atom, and a fluorine atom in the pyrimidine ring.


Physical and Chemical Properties Analysis

This compound has a molecular weight of 211.42 . It is a solid or liquid substance that should be stored in a dark place, under an inert atmosphere, at room temperature .

Safety and Hazards

5-bromo-2-chloro-4-fluoropyrimidine is classified as a hazardous substance. It can cause skin irritation and serious eye irritation. It may also cause respiratory irritation . It should be handled with protective gloves, protective clothing, eye protection, and face protection .

Future Directions

5-bromo-2-chloro-4-fluoropyrimidine is a key intermediate for the synthesis of a family of promising SGLT2 inhibitors currently in preclinical and phase I studies for diabetes therapy . This suggests potential future directions in the development of new antidiabetic drugs.

Properties

IUPAC Name

5-bromo-2-chloro-4-fluoropyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HBrClFN2/c5-2-1-8-4(6)9-3(2)7/h1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMPFIECJFSRORO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=N1)Cl)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HBrClFN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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